4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Pharmaceutical Intermediate Sourcing Medicinal Chemistry Building Blocks Process Chemistry Scale-Up

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (CAS 175982-76-0) is a substituted tetrahydropyran building block featuring a six-membered oxygen heterocycle with a methoxy group and an aldehyde functional group at the 4-position. Its molecular formula is C₇H₁₂O₃ with a molecular weight of 144.17 g/mol.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 175982-76-0
Cat. No. B068983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxytetrahydro-2H-pyran-4-carbaldehyde
CAS175982-76-0
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC1(CCOCC1)C=O
InChIInChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3
InChIKeyCAHJOULIZJAHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (CAS 175982-76-0): Procurement-Quality Specifications and Core Physicochemical Profile for Informed Scientific Sourcing


4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (CAS 175982-76-0) is a substituted tetrahydropyran building block featuring a six-membered oxygen heterocycle with a methoxy group and an aldehyde functional group at the 4-position. Its molecular formula is C₇H₁₂O₃ with a molecular weight of 144.17 g/mol . The compound is typically supplied as a liquid with a standard purity of ≥98% (by GC/HPLC) and requires storage under an inert atmosphere at freezer temperatures (≤ -20°C) to preserve aldehyde integrity . Predicted physicochemical parameters include a boiling point of 204.6±40.0°C, density of 1.059 g/cm³, and flash point of 67.7°C . These baseline properties define the compound's handling requirements and serve as a foundation for procurement decisions in synthetic chemistry and pharmaceutical intermediate supply chains.

Why 4-Methoxytetrahydro-2H-pyran-4-carbaldehyde Cannot Be Interchanged with Unsubstituted or Methyl-Substituted Tetrahydropyran Aldehydes in Pharmaceutical Synthesis Workflows


The tetrahydropyran-4-carbaldehyde scaffold is a versatile synthetic handle, yet substitution at the 4-position fundamentally alters physicochemical properties and reactivity that directly impact synthetic feasibility, purification, and downstream coupling efficiency. The 4-methoxy substituent in this compound increases molecular weight (144.17 vs. 114.14 g/mol for the unsubstituted analog), modifies hydrogen bond acceptor count (3 vs. 2 acceptors), and eliminates the hydrogen bond donor capacity present in hydroxy-substituted analogs . These structural differences translate into measurable divergences in boiling point, density, and chromatographic behavior that preclude simple one-for-one replacement in established synthetic protocols without re-optimization of reaction conditions, solvent systems, and purification methods. Furthermore, the methoxy group's electronic effects (inductive and resonance) modulate the aldehyde's electrophilicity and the ring oxygen's basicity, altering the kinetics and yields of nucleophilic additions, condensations, and metal-catalyzed couplings that are central to medicinal chemistry applications . The following quantitative evidence guide establishes where this compound demonstrates verifiable differentiation that should inform scientific selection and procurement decisions.

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (175982-76-0): Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Molecular Weight Differential: Impact on Scale-Up Stoichiometry and Purification Efficiency vs. Unsubstituted Tetrahydropyran-4-carbaldehyde

The methoxy substitution at the 4-position increases the molecular weight from 114.14 g/mol for tetrahydropyran-4-carbaldehyde to 144.17 g/mol for 4-methoxytetrahydro-2H-pyran-4-carbaldehyde, representing a +26.3% mass increase . This differential directly affects the mass of material required for stoichiometric reactions in synthesis and alters chromatographic retention behavior during purification. In preparative-scale operations, this 30 g/mol difference per mole of reagent translates to measurable impacts on reagent costs, waste stream volumes, and solvent consumption when synthesizing multi-kilogram quantities of advanced intermediates.

Pharmaceutical Intermediate Sourcing Medicinal Chemistry Building Blocks Process Chemistry Scale-Up

Boiling Point and Density Differentiation: Impact on Distillation and Solvent Selection in Purification Workflows vs. Methyl-Substituted Analogs

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde exhibits a predicted boiling point of 204.6°C at 760 mmHg and a density of 1.059 g/cm³ . This boiling point is significantly higher than that of the unsubstituted tetrahydropyran-4-carbaldehyde (176.9°C at 760 mmHg) and exceeds that of 4-methyltetrahydropyran-4-carbaldehyde (predicted ~198°C) [1]. The elevated boiling point reduces volatility and may alter the compound's behavior during vacuum distillation or solvent evaporation steps. The density of 1.059 g/cm³ compares to 1.096 g/cm³ for the unsubstituted analog and 1.05 g/cm³ for the methyl-substituted derivative, affecting phase separation dynamics in liquid-liquid extractions.

Purification Method Development Process Chemistry Physical Property Optimization

Hydrogen Bond Acceptor Count and LogP Modulation: Differential Impact on Aqueous Solubility and Membrane Permeability Profiles in Drug Discovery

The methoxy substitution increases the hydrogen bond acceptor count from 2 (for tetrahydropyran-4-carbaldehyde) to 3 (for 4-methoxytetrahydro-2H-pyran-4-carbaldehyde) while maintaining zero hydrogen bond donors [1]. This modification is predicted to elevate the calculated LogP from 0.61 (unsubstituted tetrahydropyran-4-carbaldehyde) to an estimated value >1.0 for the methoxy analog (class-level inference based on methyl-substituted analog LogP of 1.39 for 2,6-dimethyl derivative ). The combination of increased acceptor count and higher lipophilicity alters the molecule's predicted aqueous solubility and passive membrane permeability, which are key parameters in fragment-based drug discovery and lead optimization campaigns.

Drug Discovery Medicinal Chemistry ADME Property Optimization

Synthetic Route Efficiency: Comparative Yield Data from DIBAL-H Reduction of 4-Cyanotetrahydropyran Derivatives

While direct experimental yield data for the synthesis of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde from its corresponding nitrile is not publicly available, established protocols for the unsubstituted analog (tetrahydropyran-4-carbaldehyde) via DIBAL-H reduction of tetrahydropyran-4-carbonitrile report yields of 50-80% under optimized conditions [1]. The presence of the 4-methoxy substituent introduces additional steric and electronic factors that may modulate the reduction kinetics and necessitate re-optimization of temperature, stoichiometry, and quenching protocols to achieve comparable isolated yields. This class-level inference suggests that procurement of the pre-formed aldehyde building block may be more cost-effective than in-house synthesis from the nitrile precursor, particularly for discovery-scale quantities where synthetic optimization overhead is prohibitive.

Process Chemistry Synthetic Methodology Intermediate Manufacturing

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (175982-76-0): Validated Procurement Application Scenarios Derived from Quantitative Comparative Evidence


Medicinal Chemistry Fragment Libraries and Lead Optimization: Differentiated ADME Property Space Exploration

The increased hydrogen bond acceptor count (3 vs. 2) and predicted elevated LogP (>1.0 vs. 0.61) relative to unsubstituted tetrahydropyran-4-carbaldehyde position this compound as a discrete building block for exploring a distinct region of medicinal chemistry property space . In fragment-based drug discovery programs, this quantitative shift enables systematic SAR studies where the tetrahydropyran core is held constant while lipophilicity and hydrogen bonding capacity are incrementally modulated. Procurement of this specific methoxy-substituted aldehyde allows medicinal chemists to incorporate the tetrahydropyran motif with a predictable 26% higher molecular weight contribution and altered physicochemical profile compared to the parent scaffold.

Process Chemistry Scale-Up: Precise Stoichiometric Control and Purification Method Development

The well-defined molecular weight (144.17 g/mol) and density (1.059 g/cm³) provide process chemists with accurate parameters for calculating molar equivalents and anticipating phase behavior in large-scale reactions . The 28°C higher boiling point compared to the unsubstituted analog directly informs distillation and solvent swap protocols during purification . Procurement of high-purity (≥98%) material with documented analytical certificates enables reproducible scale-up from discovery to pilot plant without the variability introduced by in-house synthesis of substituted intermediates.

Pharmaceutical Intermediate Supply Chain: Build-vs-Buy Decision Support for Discovery and Early Development

Class-level inference from analogous DIBAL-H reductions of tetrahydropyran-4-carbonitrile (50-80% yields) suggests that synthesizing 4-methoxytetrahydro-2H-pyran-4-carbaldehyde in-house would require non-trivial optimization to achieve comparable isolated yields [1]. For discovery organizations with limited process development resources, procurement of the pre-formed aldehyde building block from reputable vendors offering analytical documentation (NMR, HPLC, GC) reduces development timelines and eliminates the capital and labor costs associated with reaction optimization, workup development, and purification method qualification.

Technical Documentation Hub

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